molecular formula C18H25ClN4O B12759189 beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride CAS No. 118269-71-9

beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride

Cat. No.: B12759189
CAS No.: 118269-71-9
M. Wt: 348.9 g/mol
InChI Key: PCKFUHXHCRHBKU-UHFFFAOYSA-N
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Description

Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride: is a complex organic compound that belongs to the class of pyridazinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the phenyl and methyl groups. The morpholineethanamine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the morpholine ring.

Scientific Research Applications

Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine
  • N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine
  • Beta-Methyl-N-(4-methyl-3-pyridazinyl)-4-morpholineethanamine

Uniqueness

The uniqueness of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride lies in its specific structural features, such as the combination of the pyridazine ring with the morpholineethanamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

118269-71-9

Molecular Formula

C18H25ClN4O

Molecular Weight

348.9 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylpropyl)-6-phenylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C18H24N4O.ClH/c1-14-12-17(16-6-4-3-5-7-16)20-21-18(14)19-13-15(2)22-8-10-23-11-9-22;/h3-7,12,15H,8-11,13H2,1-2H3,(H,19,21);1H

InChI Key

PCKFUHXHCRHBKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCC(C)N2CCOCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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